

Chemical reactivity of 4-Methylpiperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methylpiperidine-4-carbonitrile
hydrochloride

Cat. No.: B1399510

[Get Quote](#)

An In-depth Technical Guide to the Chemical Reactivity of **4-Methylpiperidine-4-carbonitrile Hydrochloride**

Introduction

4-Methylpiperidine-4-carbonitrile hydrochloride is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a sterically hindered quaternary carbon center, a reactive nitrile group, and a secondary amine masked as a hydrochloride salt, offers a unique platform for the synthesis of complex molecular architectures. Piperidine scaffolds are prevalent in over twenty classes of pharmaceuticals and numerous alkaloids, making their derivatives valuable starting points for drug discovery pipelines.^[1] This guide provides an in-depth exploration of the core chemical reactivity of this compound, moving beyond simple reaction lists to explain the causality behind experimental choices and protocols. It is designed for scientists and professionals seeking to leverage this versatile intermediate for the creation of novel chemical entities.

Physicochemical Properties and Structural Analysis

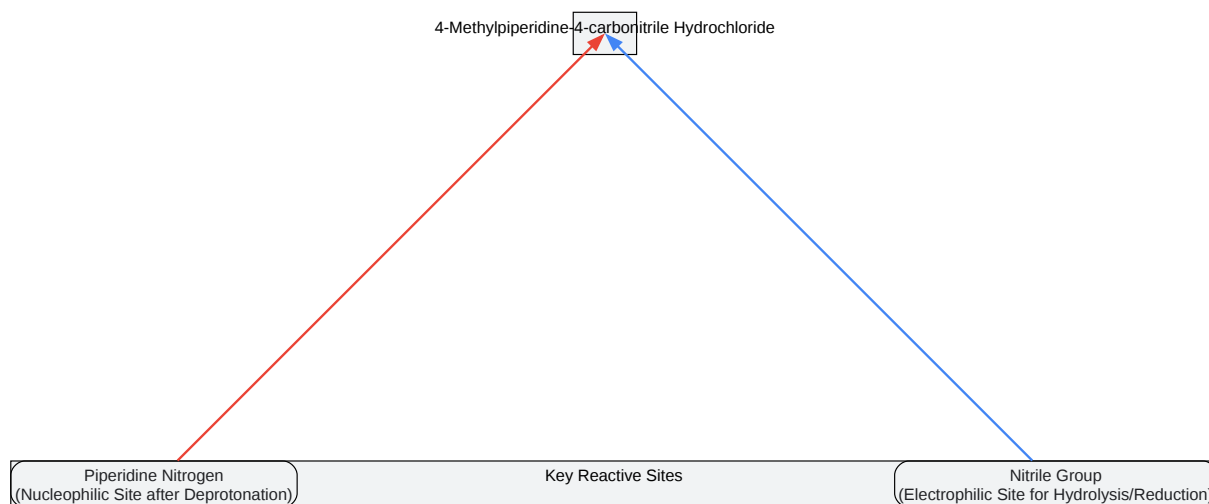
A thorough understanding of a molecule's properties is fundamental to predicting its behavior in a chemical reaction. The key characteristics of **4-Methylpiperidine-4-carbonitrile hydrochloride** are summarized below.

Property	Value	Reference
CAS Number	948894-26-6	[2][3][4]
Molecular Formula	C ₇ H ₁₃ ClN ₂	[3][4]
Molecular Weight	160.65 g/mol	[3][5]
Appearance	White to pale-yellow solid	[5]
Storage Conditions	Store in refrigerator (2 to 8 °C) under an inert atmosphere	[4][5]
SMILES	<chem>N1CCC(C)(C#N)CC1.[H]Cl</chem>	[6]

Structural Insights into Reactivity:

The molecule's reactivity is dictated by two primary functional groups: the piperidine nitrogen and the nitrile group.

- **The Piperidine Nitrogen:** As a hydrochloride salt, the secondary amine is protonated (R₂NH₂⁺), rendering it non-nucleophilic. To engage this site in reactions such as alkylation or acylation, it must first be deprotonated using a suitable base to liberate the lone pair of electrons on the nitrogen. The resulting free amine is a potent nucleophile.[7]
- **The Nitrile Group (-C≡N):** This group is a versatile electrophilic center. The carbon atom is susceptible to attack by nucleophiles, and the entire group can be transformed through hydrolysis or reduction into other valuable functional groups like amides, carboxylic acids, or primary amines.[7] The presence of a quaternary carbon alpha to the nitrile sterically shields this group, which can influence reaction kinetics compared to unhindered nitriles.



[Click to download full resolution via product page](#)

Caption: Key reactive centers of 4-Methylpiperidine-4-carbonitrile.

Core Chemical Reactivity

This section details the principal transformations of the molecule, categorized by the reactive functional group.

Reactions at the Piperidine Nitrogen

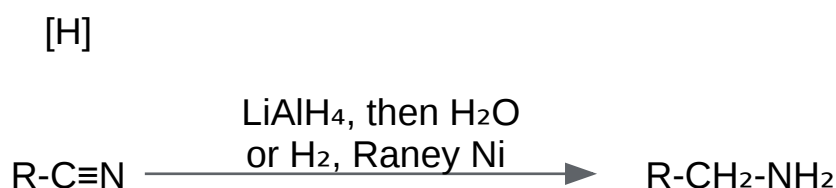
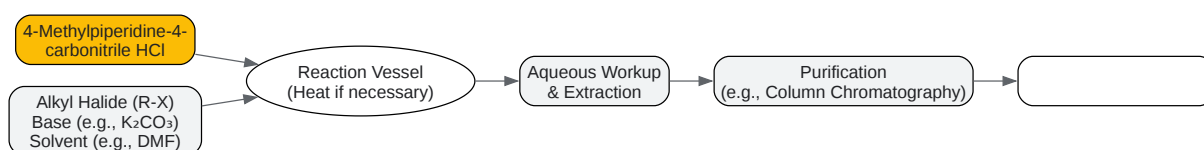
As the starting material is a hydrochloride salt, all reactions at the nitrogen require the addition of at least one equivalent of a base to neutralize the HCl and liberate the free secondary amine.

A. N-Alkylation

N-alkylation is a foundational reaction for introducing substituents onto the piperidine ring, a common strategy in drug design to modulate properties like solubility, lipophilicity, and target binding. The reaction proceeds via an S_N2 mechanism where the nucleophilic nitrogen attacks an electrophilic alkyl halide.

- **Causality:** The choice of base and solvent is critical. A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is preferred to avoid competing with the alkylating

agent.[8] Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile are ideal as they effectively solvate the cation of the base and promote the S_N2 reaction pathway without interfering.[8][9]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methylpiperidine-4-carbonitrile hydrochloride | 948894-26-6 [chemicalbook.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 4-Methylpiperidine-4-carbonitrile hydrochloride Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. Lassonde Studios Virtual Tour | The University of Utah [lassonde.utah.edu]

- 6. 4-Methylpiperidine-4-carbonitrile hydrochloride(948894-26-6) ¹H NMR spectrum [chemicalbook.com]
- 7. Amine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- To cite this document: BenchChem. [Chemical reactivity of 4-Methylpiperidine-4-carbonitrile hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1399510#chemical-reactivity-of-4-methylpiperidine-4-carbonitrile-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com